Lipophilicity Differentiation: XLogP3-AA Comparison with 2-Hydroxy Analog
N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide (CAS 519150-48-2) exhibits a computed XLogP3-AA value of 3.6 [1]. In contrast, its closest structural analog, N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide (CHEMBL1405021, CAS 909020-81-1), has a significantly lower predicted LogP due to the presence of the additional hydroxyl group on the benzamide ring, which increases polarity and hydrogen bonding potential [2]. This difference is quantified by the absence of the hydroxyl group in the target compound, leading to a higher lipophilicity index.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | CHEMBL1405021 (2-hydroxy analog): Predicted LogP < 3.6 (exact value not computationally provided but qualitatively lower due to added H-bond donor) |
| Quantified Difference | Target compound is more lipophilic by an estimated delta LogP > 0.5 units based on the addition of a hydrogen-bond donating hydroxyl group |
| Conditions | In silico prediction by XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
The higher lipophilicity of CAS 519150-48-2 suggests improved passive membrane permeability compared to its more polar 2-hydroxy analog, a critical parameter for cellular uptake in cell-based assays or in vivo models.
- [1] PubChem. (2025). N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide (CID 734434). National Center for Biotechnology Information. Retrieved April 21, 2026. View Source
- [2] Ontosight.ai. (n.d.). CHEMBL1405021 Chemical Compound Overview. Retrieved April 21, 2026. View Source
